1-[(4-Chlorophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 2,6-dinitro-4-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with the desired substituents. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the 4-Chlorophenylsulfonyl Group: This step often involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2,6-Dinitro-4-(trifluoromethyl)phenyl Group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with 2,6-dinitro-4-(trifluoromethyl)fluorobenzene under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A simpler analog with similar pharmacological properties.
4-(Trifluoromethyl)benzenesulfonyl chloride: A related compound used in the synthesis of various sulfonyl derivatives.
2,6-Dinitro-4-(trifluoromethyl)fluorobenzene: A precursor used in the synthesis of the target compound.
Uniqueness
1-[(4-Chlorophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H14ClF3N4O6S |
---|---|
Molecular Weight |
494.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C17H14ClF3N4O6S/c18-12-1-3-13(4-2-12)32(30,31)23-7-5-22(6-8-23)16-14(24(26)27)9-11(17(19,20)21)10-15(16)25(28)29/h1-4,9-10H,5-8H2 |
InChI Key |
ILNAGUOGMFBWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.